Bohemamine (CAS 72926-12-6) from SMolecule is a rigorously monomeric, non-cytotoxic LFA-1/ICAM-1 inhibitor. It eliminates off-target cytotoxicity from dimeric impurities, ensuring specific cell adhesion pathway analysis. - Documented LFA-1/ICAM-1 adhesion inhibition without cytotoxicity (IC50 available). - Functional purity validated; no confounding cell death in immune trafficking, inflammation, or metastasis assays. - Suitable as a positive control for assay standardization and a precursor for dimer library synthesis.
Bohemamine is a microbially-derived pyrrolizidine alkaloid isolated from *Streptomyces* species. [REFS-1, REFS-2] Its primary, well-documented biological activity is the inhibition of cell-cell adhesion mediated by the Lymphocyte Function-Associated Antigen 1 (LFA-1) and Intercellular Adhesion Molecule 1 (ICAM-1) interaction. [3] Unlike many complex alkaloids, monomeric Bohemamine is noted for its lack of significant cytotoxicity against common cancer cell lines, making it a targeted tool compound for studying specific adhesion pathways. [4]
Substituting Bohemamine with its close structural analogs or related dimeric forms is contraindicated for most applications due to a critical divergence in biological function. Monomeric bohemamines, including the parent compound, act as inhibitors of cell adhesion with minimal cytotoxicity. [1] In contrast, dimeric bohemamines, which can form spontaneously under certain conditions, are potent cytotoxic agents against various cancer cell lines. [REFS-2, REFS-3] Procuring uncharacterized analogs or crude mixtures risks introducing powerful, confounding cytotoxicity that would invalidate results in cell adhesion assays or other mechanism-specific studies. Therefore, the functional purity of monomeric Bohemamine is essential for its intended use as a specific biological tool.
Bohemamine provides a specific mechanism of action distinct from its dimeric analogs. While Bohemamine inhibits LFA-1/ICAM-1 adhesion, it is largely non-cytotoxic. [1] In stark contrast, its dimeric derivatives, such as Dibohemamine B and C, exhibit potent cytotoxicity against cancer cell lines like A549 with IC50 values in the nanomolar range. [2]
| Evidence Dimension | Cytotoxicity (IC50) |
| Target Compound Data | Bohemamine: Essentially inactive against HCT-116 colon carcinoma cell line. [<a href="https://pubs.acs.org/doi/10.1021/np0602721" target="_blank">1</a>] |
| Comparator Or Baseline | Dibohemamine B: 0.140 µM (A549 cells); Dibohemamine C: 0.145 µM (A549 cells). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">2</a>] |
| Quantified Difference | Qualitative difference between targeted biological inhibition and potent, broad-spectrum cytotoxicity. |
| Conditions | In vitro cell-based cytotoxicity assays against specified human cancer cell lines. |
This functional separation is critical for procurement; researchers needing to study cell adhesion without inducing cell death must use the monomeric form, not the cytotoxic dimers.
Bohemamine is a documented precursor for the facile, non-enzymatic synthesis of dimeric analogs with potent bioactivity. [1] It reacts with various aldehydes, including formaldehyde, under mild, room-temperature conditions to generate a library of new chemical entities. This process highlights Bohemamine's utility as a stable, procurable building block for further chemical exploration.
| Evidence Dimension | Reactivity in Semi-Synthesis |
| Target Compound Data | Reacts with formaldehyde at room temperature over 48-72 hours to yield dimeric products. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>] |
| Comparator Or Baseline | Other monomeric bohemamines (e.g., bohemamine B) are also reactive, establishing a class-wide utility, with Bohemamine being the foundational example. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>] |
| Quantified Difference | Not applicable (demonstration of utility). |
| Conditions | Stirring in solution with an aldehyde (e.g., formaldehyde) under slightly acidic conditions (0.5% formic acid). [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>] |
For medicinal chemists, procuring Bohemamine provides a direct and efficient route to novel cytotoxic compounds, making it a valuable starting material for drug discovery programs.
Bohemamine is a well-characterized inhibitor of HL-60 cell adhesion to CHO-ICAM-1 cells, with a defined IC50 value that serves as a reliable benchmark. Its potency is comparable to other monomeric analogs like Deoxybohemamine (NP25302), confirming its performance within its specific compound class. [1]
| Evidence Dimension | Cell Adhesion Inhibition (IC50) |
| Target Compound Data | Bohemamine: 27.2 µg/mL. [<a href="https://www.jstage.jst.go.jp/article/antibiotics1968/56/8/56_8_673/_article" target="_blank">1</a>] |
| Comparator Or Baseline | Deoxybohemamine (NP25302): 24.3 µg/mL. [<a href="https://www.jstage.jst.go.jp/article/antibiotics1968/56/8/56_8_673/_article" target="_blank">1</a>] |
| Quantified Difference | Bohemamine is 11.9% less potent than Deoxybohemamine in this specific assay. |
| Conditions | Inhibition of HL-60 cells adhesion to CHO-ICAM-1 cells. |
This establishes Bohemamine as a reliable positive control and reference standard for researchers developing or running cell adhesion assays targeting the LFA-1/ICAM-1 axis.
A key procurement consideration for Bohemamine is its documented potential to undergo non-enzymatic dimerization in the presence of aldehydes, such as formaldehyde, which can be found in cell culture media or other reagents. [1] This reaction converts the non-cytotoxic monomer into potent cytotoxic dimers, altering the sample's activity profile. This known reactivity informs proper handling, storage, and formulation protocols to ensure compound integrity.
| Evidence Dimension | Chemical Stability/Reactivity |
| Target Compound Data | Monomeric Bohemamine is reactive towards aldehydes. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>] |
| Comparator Or Baseline | The resulting dimeric bohemamines are the more stable end-products of this reaction. |
| Quantified Difference | Not applicable (qualitative reactivity). |
| Conditions | Mildly acidic conditions in the presence of an aldehyde at room temperature. [<a href="https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4833486/" target="_blank">1</a>] |
Buyers must select and handle Bohemamine with awareness of this specific chemical liability to ensure experimental reproducibility and avoid unintended conversion to cytotoxic impurities.
For use in cell biology labs as a specific, non-cytotoxic inhibitor to probe the roles of LFA-1/ICAM-1 adhesion in processes like immune cell trafficking, inflammation, or metastasis. Its defined potency and lack of general toxicity allow for targeted pathway analysis without confounding effects from cell death. [REFS-1, REFS-2]
As a well-characterized positive control with a documented IC50 value for validating and standardizing cell adhesion assays. Its reliable performance makes it suitable for quality control and as a benchmark against which to measure newly discovered inhibitors. [2]
As a procurable starting material for medicinal chemistry programs aiming to generate novel cytotoxic compounds. Its proven reactivity under mild conditions provides an efficient pathway to a diverse library of dimeric bohemamine analogs for structure-activity relationship (SAR) studies. [3]